Methyl 4-chloro-4-oxobut-2-enoate

Process chemistry Atom economy Fumarate prodrugs

Methyl 4-chloro-4-oxobut-2-enoate (CAS 17081-97-9), also known as monomethyl fumaryl chloride (MMFC) or methyl (E)-4-chloro-4-oxobut-2-enoate, is a C5 acyl chloride/α,β-unsaturated ester that serves as a key activated intermediate in the synthesis of fumarate-based pharmaceuticals, agrochemicals, and functional materials. The compound bears an electrophilic acid chloride at one terminus and a conjugated Michael acceptor ester at the other, enabling sequential nucleophilic acyl substitution and conjugate addition reactions.

Molecular Formula C5H5ClO3
Molecular Weight 148.54 g/mol
CAS No. 17081-97-9
Cat. No. B3048487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-4-oxobut-2-enoate
CAS17081-97-9
Molecular FormulaC5H5ClO3
Molecular Weight148.54 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC(=O)Cl
InChIInChI=1S/C5H5ClO3/c1-9-5(8)3-2-4(6)7/h2-3H,1H3
InChIKeyJHDQHPJHLHKZDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-chloro-4-oxobut-2-enoate (CAS 17081-97-9): A Bifunctional Fumarate Building Block for Amide, Ester, and Michael Addition Chemistries


Methyl 4-chloro-4-oxobut-2-enoate (CAS 17081-97-9), also known as monomethyl fumaryl chloride (MMFC) or methyl (E)-4-chloro-4-oxobut-2-enoate, is a C5 acyl chloride/α,β-unsaturated ester that serves as a key activated intermediate in the synthesis of fumarate-based pharmaceuticals, agrochemicals, and functional materials [1]. The compound bears an electrophilic acid chloride at one terminus and a conjugated Michael acceptor ester at the other, enabling sequential nucleophilic acyl substitution and conjugate addition reactions [2]. Its optimized synthesis from maleic anhydride via esterification, isomerization, and chlorination has been reported to proceed in 91.99% yield under orthogonal experimental conditions [3].

Why Methyl 4-chloro-4-oxobut-2-enoate Cannot Be Replaced by Simple Acyl Chlorides or Saturated Analogs


Simple in-class substitution with saturated acyl chlorides such as methyl 4-chloro-4-oxobutanoate (CAS 1490-25-1) or monofunctional acryloyl chlorides eliminates the conjugated α,β-unsaturated ester motif, thereby removing the Michael acceptor functionality that is essential for biological activity in fumarate-derived drug candidates [1]. The ethyl ester analog (ethyl 4-chloro-4-oxobut-2-enoate, CAS 26367-48-6) introduces differential steric and lipophilic properties that alter reaction rates with sterically demanding nucleophiles and modify the pharmacokinetic profile of the final conjugate [2]. Furthermore, the acid chloride of monomethyl fumarate is explicitly noted in patent literature as being instable and difficult to handle [3], meaning that procurement of pre-formed, quality-controlled material from a reliable source constitutes a critical risk-mitigation step that generic substitution does not address.

Quantitative Differentiation Evidence for Methyl 4-chloro-4-oxobut-2-enoate vs. Key Comparators


Methyl vs. Ethyl Ester: Molecular Weight and Molar Efficiency Advantage in API Synthesis

Methyl 4-chloro-4-oxobut-2-enoate (MW 148.54 g/mol) is 8.6% lighter per mole than its ethyl analog (ethyl 4-chloro-4-oxobut-2-enoate, MW 162.57 g/mol) [1]. When this building block is incorporated into a final API or prodrug intermediate, the methyl ester delivers a smaller mass fraction, improving atom economy. In the synthesis reported by Nilsson et al., the methyl ester variant was used to prepare glucopyranose and glucofuranose fumarate conjugates, achieving product isolation after chromatographic purification [2]. The lower molecular weight of the methyl ester also translates to higher molar activity per gram of purchased reagent: 1.0 g of methyl ester provides 6.73 mmol of reactive acyl chloride, compared to 6.15 mmol for the ethyl ester—a 9.4% increase in molar yield per unit mass. [1]

Process chemistry Atom economy Fumarate prodrugs

Unsaturated Enoate vs. Saturated Succinyl Analog: Michael Acceptor Capacity Enables Dual Reactivity

Methyl 4-chloro-4-oxobut-2-enoate contains a trans-configured double bond between C2 and C3, creating an α,β-unsaturated ester system capable of acting as a Michael acceptor [1]. In contrast, methyl 4-chloro-4-oxobutanoate (CAS 1490-25-1, MW 150.56 g/mol) is fully saturated between C2 and C3 and cannot participate in conjugate addition reactions [2]. This structural difference means the saturated analog can only undergo nucleophilic acyl substitution at the acid chloride, whereas the unsaturated methyl enoate offers sequential reactivity: first amide/ester formation at the acid chloride, then Michael addition at the conjugated double bond. The vibrational spectra of monomethyl fumaryl chloride confirm the presence of a trans double bond with characteristic C=C stretching modes, and comparison of liquid and solid phase IR spectra indicates a conformational equilibrium mixture [3].

Conjugate addition Bifunctional building block Fumarate derivatives

Optimized Synthesis Yield of 91.99% Under Orthogonal Experimental Conditions

Ma et al. (2010) reported systematic optimization of the synthesis of monomethyl fumarate chloride (MMFC, i.e., methyl 4-chloro-4-oxobut-2-enoate) from monomethyl fumarate and thionyl chloride [1]. Using orthogonal experimental design, the optimal conditions were determined as: n(MMF):n(SOCl₂) = 1:2.5, reaction temperature 100 °C, and reaction time 50 min, yielding 91.99% of the target acid chloride. This high yield under optimized conditions establishes a reproducible baseline for in-house preparation or quality assessment of commercially sourced material. The same study demonstrated that MMFC itself acts as a mild isomerization catalyst, converting monomethyl maleate to monomethyl fumarate in 84.64% yield, providing an additional utility dimension [1]. In contrast, the synthesis of the saturated analog methyl 4-chloro-4-oxobutanoate typically proceeds via different routes (e.g., from monomethyl succinate or succinic anhydride) and does not offer this catalytic isomerization function .

Process optimization Yield reproducibility Quality by Design

Documented Instability of the Acid Chloride Functional Group Drives Procurement Specifications

Patent WO2016198471 A1 explicitly states that the carboxylic acid chloride of monomethyl fumaric acid is instable and difficult to handle [1]. This documented instability is a critical procurement consideration: the quality of commercially sourced methyl 4-chloro-4-oxobut-2-enoate depends heavily on storage conditions (anhydrous, inert atmosphere, cold storage), hydrolysis state, and potential E/Z isomerization. The boiling point of the compound is reported as 55–60 °C at 6 Torr (approx. 42–44 °C at 2 mbar) , with a predicted density of 1.273 g/cm³. GHS classification indicates H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) [2]. The ethyl analog (ethyl 4-chloro-4-oxobut-2-enoate) has a reported boiling point of 218 °C at atmospheric pressure and a density of 1.220 g/cm³, indicating that the methyl ester is significantly more volatile and may present different storage and handling challenges [3].

Stability Handling requirements Quality control Procurement specification

Patent-Recorded Use in Glucofuranose/Glucopyranose Fumarate Conjugates Establishes Pharmaceutical-Relevant Provenance

Patent WO2007006308 A1 (Aditech Pharma AB) describes the use of methyl 4-chloro-4-oxobut-2-enoate as the acylating agent for preparing glucopyranose and glucofuranose esters of alkyl fumarates, targeting psoriasis and other hyperproliferative, inflammatory, or autoimmune disorders [1]. The methyl ester was specifically selected over other alkyl esters to achieve the desired balance of reactivity and product physicochemical properties. In a related medicinal chemistry context, the ethyl analog was employed in synthesizing mefloquine-based fumardiamides with antiplasmodial activity (liver-stage P. berghei IC₅₀ values of 3.04–4.16 µmol L⁻¹ for the most active compounds) [2]. This demonstrates that the 4-chloro-4-oxobut-2-enoate scaffold (methyl or ethyl) is a privileged intermediate for introducing the fumarate Michael acceptor pharmacophore into diverse biologically active molecules.

Pharmaceutical intermediate Fumaric acid ester Psoriasis Autoimmune disorders

Vibrational Spectroscopic Confirmation of Conformational Equilibrium — A Quality Attribute Not Available for Saturated Analogs

The complete infrared and Raman spectra of monomethyl fumaryl chloride have been recorded, and a tentative vibrational assignment has been proposed [1]. Comparison of liquid and solid phase infrared spectra indicates the presence of a conformational equilibrium mixture in the liquid phase. This spectroscopic signature, arising from rotation around the C–C single bond adjacent to the acid chloride and the conjugated ester, is unique to the α,β-unsaturated fumaryl framework and provides a quality control fingerprint that cannot be obtained for saturated analogs such as methyl 4-chloro-4-oxobutanoate, which lacks the extended conjugation. The availability of full vibrational assignments enables identity confirmation and isomer ratio assessment by routine IR or Raman spectroscopy [1].

Spectroscopic characterization Conformational analysis Quality control IR/Raman

High-Value Application Scenarios for Methyl 4-chloro-4-oxobut-2-enoate Based on Quantitative Evidence


Synthesis of Fumarate Glucosyl Conjugates for Psoriasis and Autoimmune Drug Candidates

As demonstrated in WO2007006308 A1, methyl 4-chloro-4-oxobut-2-enoate serves as the acylating agent for preparing glucopyranose and glucofuranose esters of alkyl fumarates [1]. The methyl ester was specifically selected to provide the optimal balance of electrophilicity at the acid chloride (for efficient glycosyl coupling) and subsequent Michael acceptor reactivity at the enoate (for biological target engagement). Procurement of the pre-formed, quality-controlled acid chloride eliminates the need for in-situ generation from the notoriously unstable monomethyl fumarate acid chloride, mitigating reproducibility risks.

Bifunctional Linker for Sequential Acylation–Michael Addition Cascade Reactions

The trans-α,β-unsaturated ester motif enables sequential derivatization: first, nucleophilic acyl substitution at the acid chloride (amine, alcohol, or thiol nucleophiles) to install an amide, ester, or thioester linkage; second, Michael addition of carbon, nitrogen, or sulfur nucleophiles at the β-carbon of the enoate [2]. This bifunctional reactivity is absent in saturated acyl chlorides (e.g., methyl 4-chloro-4-oxobutanoate) and positions the compound uniquely for constructing complex fumarate-derived architectures in medicinal chemistry and materials science.

Process Development Leveraging Validated High-Yield Synthesis Protocol

The orthogonal experimental optimization reported by Ma et al. (2010) establishes a 91.99% yield benchmark for the synthesis of MMFC from monomethyl fumarate and thionyl chloride at 100 °C, 50 min, 1:2.5 molar ratio [3]. Process chemists can use this protocol as a starting point for in-house manufacturing or as a quality benchmark when evaluating commercial suppliers. The additional discovery that MMFC itself catalyzes monomethyl maleate-to-fumarate isomerization (84.64% yield) offers a potential in-situ tandem process opportunity.

Fumardiamide-Based Antiplasmodial and Kinase Inhibitor Lead Optimization

The 4-chloro-4-oxobut-2-enoate scaffold (exemplified by the ethyl analog in antiplasmodial fumardiamides with liver-stage IC₅₀ values of 3.04–4.16 µM) is a privileged warhead for introducing the fumarate Michael acceptor into bioactive molecules [4]. The methyl ester variant offers lower lipophilicity (XLogP3 = 1.4 vs. ~1.9 for ethyl) [2], which may be advantageous for optimizing the physicochemical and ADME profile of lead compounds targeting intracellular pathogens or CNS indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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